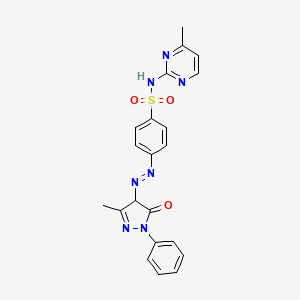

4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-N-(4-methyl-pyrimidin-2-yl)-benzenesulfonamide

CAS No.: 29821-99-6

Cat. No.: VC17166350

Molecular Formula: C21H19N7O3S

Molecular Weight: 449.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29821-99-6 |

|---|---|

| Molecular Formula | C21H19N7O3S |

| Molecular Weight | 449.5 g/mol |

| IUPAC Name | 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C21H19N7O3S/c1-14-12-13-22-21(23-14)27-32(30,31)18-10-8-16(9-11-18)24-25-19-15(2)26-28(20(19)29)17-6-4-3-5-7-17/h3-13,19H,1-2H3,(H,22,23,27) |

| Standard InChI Key | FUEQWUQEKJEBIC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=CC=CC=C4)C |

Introduction

Structural and Molecular Characteristics

Core Architectural Components

The compound’s structure integrates four distinct functional groups:

-

Pyrazole ring: A five-membered heterocyclic ring containing two adjacent nitrogen atoms at positions 1 and 2, substituted with a methyl group at position 3 and a phenyl group at position 1. The keto group at position 5 introduces polarity and hydrogen-bonding potential .

-

Azo group (-N=N-): A diazenyl bridge linking the pyrazole ring to the benzenesulfonamide group, conferring potential photochemical activity and conjugation-dependent electronic properties.

-

Benzenesulfonamide: A sulfonamide-attached benzene ring, a moiety frequently associated with biological activity, particularly in antimicrobial and anti-inflammatory agents .

-

4-Methylpyrimidin-2-yl group: A six-membered nitrogenous ring substituted with a methyl group, often implicated in kinase inhibition and nucleic acid analog synthesis.

Molecular Descriptors

Key physicochemical properties include:

The InChIKey FUEQWUQEKJEBIC-UHFFFAOYSA-N uniquely identifies stereochemical and connectivity features, enabling precise database queries .

Synthesis and Characterization

Hypothetical Synthesis Pathway

While explicit synthetic protocols for this compound are unpublished, modular assembly steps can be inferred:

-

Pyrazole Ring Formation: Condensation of phenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

-

Diazo Coupling: Reaction of the pyrazole with a diazonium salt derived from 4-aminobenzenesulfonamide, introducing the azo group at position 4 of the pyrazole.

-

Sulfonamide Functionalization: Coupling the sulfonamide-bearing benzene ring with 4-methylpyrimidin-2-amine via nucleophilic substitution or Mitsunobu conditions .

Analytical Characterization

Critical characterization data would involve:

-

<sup>1</sup>H/<sup>13</sup>C NMR: To confirm regiochemistry of the pyrazole and azo groups. The methyl group on the pyrimidine (δ ~2.5 ppm) and the sulfonamide protons (δ ~7.5–8.0 ppm) would serve as diagnostic signals.

-

High-Resolution Mass Spectrometry (HRMS): To verify the molecular ion peak at m/z 449.5 and fragment patterns indicative of azo cleavage .

-

X-ray Crystallography: To resolve spatial arrangements of the azo linkage and sulfonamide-pyrimidine orientation, though no crystal data are currently available .

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

The compound’s solubility profile is uncharacterized, but analog-based predictions suggest:

-

Aqueous Solubility: Likely low (<1 mg/mL) due to the hydrophobic phenyl and pyrimidine groups.

-

Organic Solvent Compatibility: Moderate solubility in DMSO or DMF, typical for sulfonamide derivatives.

-

Photostability: Azo groups are prone to photolytic degradation under UV light, necessitating light-protected storage.

Drug-Likeness Parameters

Using Lipinski’s Rule of Five as a framework:

| Parameter | Value | Compliance |

|---|---|---|

| Molecular Weight | 449.5 g/mol | Violates (≥500) |

| H-Bond Donors | 2 (sulfonamide NH) | Complies |

| H-Bond Acceptors | 8 | Violates (≥10) |

| LogP (Estimated) | ~3.2 | Complies |

The molecular weight and high hydrogen bond acceptor count suggest limited oral bioavailability, aligning with research-grade status rather than therapeutic use .

Research Challenges and Future Directions

Knowledge Gaps

-

No in vitro or in vivo bioactivity data are reported.

-

Synthetic scalability and purity benchmarks remain undefined.

-

Stability under physiological conditions (pH, temperature) is unverified.

Recommended Studies

-

Structure-Activity Relationship (SAR): Systematically modify the pyrazole’s methyl group or pyrimidine substituents to optimize target selectivity.

-

ADMET Profiling: Assess metabolic stability in liver microsomes and plasma protein binding.

-

Hybrid Material Development: Explore coordination chemistry with transition metals (e.g., Ru, Ir) for photocatalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume